N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)7-11-10-5-6-12-13(10)9(3)4/h5-6,8-9,11H,7H2,1-4H3 |
InChI Key |
YGZQRQNQTWQCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=NN1C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Cyclocondensation of β-Ketonitriles with Substituted Hydrazines
The most widely adopted method involves the reaction of β-ketonitriles with propan-2-ylhydrazine (isopropylhydrazine) to construct the pyrazole core. For example, propan-2-yl β-ketonitrile (CH$$3$$C(=O)CH$$2$$CN) reacts with propan-2-ylhydrazine in ethanol under reflux, yielding 1-(propan-2-yl)-1H-pyrazol-5-amine (Scheme 1).
Mechanistic Insights :
- Hydrazine Attack : The hydrazine’s nucleophilic nitrogen attacks the β-ketonitrile’s carbonyl carbon, forming a hydrazone intermediate.
- Cyclization : Intramolecular cyclization occurs via nucleophilic attack of the adjacent amine on the nitrile carbon, forming the pyrazole ring.
- Aromatization : Elimination of water yields the aromatic 5-aminopyrazole.
Optimization :
Alkylation of 5-Aminopyrazole Derivatives
Following pyrazole core formation, the primary amine at position 5 undergoes N-alkylation with 2-methylpropyl bromide (isobutyl bromide).
Procedure :
- Base Selection : Potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) facilitates deprotonation of the amine.
- Alkylation : A 1.2:1 molar ratio of 2-methylpropyl bromide to 5-aminopyrazole minimizes over-alkylation (Scheme 2).
Challenges :
- Over-Alkylation : Excess alkylating agent leads to tertiary amine byproducts.
- Solubility : Polar aprotic solvents (e.g., DMF) enhance reactant solubility but complicate purification.
Alternative Approach – Reductive Amination :
Reacting 1-(propan-2-yl)-1H-pyrazol-5-amine with 2-methylpropanal (isobutyraldehyde) in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) achieves 78% yield with minimal side products.
Experimental Procedures and Optimization
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| β-Ketonitrile cyclization | 82 | 6 | 95 | Propan-2-ylhydrazine |
| Reductive amination | 78 | 4 | 92 | NaBH$$_3$$CN |
| Solid-phase synthesis | 68 | 8 | 89 | Wang resin, TFA |
Key Observations :
Purification and Characterization
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates the target compound (R$$_f$$ = 0.45).
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
The β-ketonitrile method offers the highest yield (82%) but requires stringent temperature control. Reductive amination, while efficient, demands careful handling of cyanoborohydride. Solid-phase synthesis excels in combinatorial applications but suffers from lower yields due to resin-loading inefficiencies.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of pyrazoline derivatives.
Scientific Research Applications
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives with substitutions at the N1 and C5 positions are common in synthetic organic chemistry. Key comparisons include:
a. N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15, )
- Structure : Methyl groups at N1, C3, and the C5 amine.
- Synthesis : Prepared via hydrolysis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) under basic conditions, yielding a pale yellow oil in 70% yield .
- Key Properties :
- IR: Broad NH stretch at 3,228 cm⁻¹.
- ^1H-NMR (CDCl₃): Singlet at 5.27 ppm for pyrazole H-3.
Comparison :
The target compound’s isobutyl and isopropyl groups introduce greater steric bulk and lipophilicity compared to the methyl substituents in Compound 15. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
b. N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13, )
- Structure : Acetamide group at C5, methyl groups at N1 and C3.
- Synthesis : Reacted 1,3-dimethyl-1H-pyrazol-5-amine (12) with acetic anhydride, yielding 70% crystalline product (mp: 43–45°C) .
- Key Properties :
- IR: CO stretch at 1,667 cm⁻¹.
- ^1H-NMR (DMSO-d6): Singlet at 5.95 ppm for pyrazole H-4.
Comparison :
The acetamide group in Compound 13 introduces hydrogen-bonding capability, which is absent in the target compound’s alkyl-substituted amine. This difference could influence crystallinity and intermolecular interactions.
c. 1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine ()
- Structure : 4-Fluorophenyl at N1, isopropyl at C3, and amine at C5.
- Key Properties: Molecular weight: 219.26 g/mol. CAS No.: 1154199-53-7 .
Physicochemical Properties
A hypothetical comparison based on substituent trends:
Spectral and Analytical Data
Hypothetical predictions for the target compound:
- IR : Absence of carbonyl stretches (unlike Compound 13); NH stretches (~3,200 cm⁻¹) may be weaker due to steric hindrance.
- ^1H-NMR :
- Pyrazole H-4: ~5.9–6.1 ppm (similar to Compound 15).
- Isobutyl CH₂: ~1.0–1.5 ppm (multiplet).
- Isopropyl CH₃: ~1.2–1.4 ppm (doublet) .
Biological Activity
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole core, which is known for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound indicates a structure that includes a five-membered pyrazole ring with specific alkyl substitutions. The presence of isopropyl and 2-methylpropyl groups enhances its lipophilicity, which can influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that certain pyrazole derivatives exhibit significant antimicrobial properties against various microorganisms. For instance, compounds similar to this compound have demonstrated effectiveness in inhibiting bacterial growth .
- Antioxidant Activity : The antioxidant potential of pyrazole derivatives has been evaluated, revealing that some compounds exhibit considerable activity compared to standard antioxidants like butylhydroxytoluene (BHT) .
- Anti-inflammatory Effects : Pyrazoles are often investigated for their anti-inflammatory properties. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways.
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. Common methods include:
- Condensation Reactions : Involving the reaction of hydrazines with appropriate carbonyl compounds.
- Substitution Reactions : Utilizing nucleophilic substitution techniques to introduce alkyl groups onto the pyrazole ring.
Antimicrobial and Antioxidant Activities
In a study focusing on synthesized pyrazole derivatives, several compounds exhibited remarkable antimicrobial and antioxidant activities. Specifically, derivatives similar to this compound were tested against various pathogens, showing promising results .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms between this compound and target proteins. These studies revealed favorable binding affinities with critical residues in target enzymes, suggesting potential therapeutic applications .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique features of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-pyrazole | Amino group at position 3 | Exhibits anti-tumor activity |
| 4-Methylpyrazole | Methyl group at position 4 | Known for use as an antifreeze agent |
| 5-Amino-3-methylpyrazole | Amino group at position 5 | Enhanced reactivity due to amino substitution |
This compound stands out due to its unique substitution pattern, which may enhance its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via condensation of substituted hydrazines with β-keto esters or via cyclization of α,β-unsaturated ketones. Key reagents include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride under reflux with piperidine as a catalyst. Reaction optimization requires adjusting solvent polarity (e.g., methanol or ethanol), temperature (80–120°C), and stoichiometric ratios of reactants. Yield improvements may involve gradient purification (e.g., silica gel chromatography) and spectroscopic validation (¹H NMR, IR) .
Q. How can computational methods predict the electronic properties and reactive sites of this pyrazole derivative?
- Methodology : Density Functional Theory (DFT) using the B3LYP functional and basis sets like 6-311+G(d,p) can model molecular orbitals, electrostatic potential surfaces, and Fukui indices. Tools like Multiwfn enable topology analysis of electron density (e.g., Laplacian of electron density at bond critical points) to identify nucleophilic/electrophilic sites. Correlation-energy formulas (e.g., Colle-Salvetti) validate computed interaction energies against experimental data .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodology : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to evaluate inhibition of inflammatory markers (e.g., COX-2) or antimicrobial activity (e.g., MIC against E. coli). Molecular docking (AutoDock Vina) against protein targets (e.g., PDB: 1CX2 for cyclooxygenase) identifies binding affinities. Compare results to structurally similar pyrazoles (e.g., 1-phenyl-1H-pyrazol-5-amine) to assess substituent effects .
Advanced Research Questions
Q. How can mechanistic studies elucidate the oxidation and reduction pathways of this compound?
- Methodology : Employ time-resolved UV-Vis spectroscopy to monitor intermediate formation during oxidation (e.g., with KMnO₄) or reduction (e.g., NaBH₄). Isotopic labeling (e.g., ¹⁵N) and mass spectrometry track bond cleavage/rearrangement. Computational transition-state analysis (Gaussian 16) identifies rate-limiting steps and validates experimental kinetic data .
Q. What structure-activity relationships (SAR) govern the biological efficacy of substituted pyrazol-5-amine derivatives?
- Methodology : Synthesize analogs with varying substituents (e.g., 3-trifluoromethyl or 4-methoxyphenyl groups) and compare bioactivity. Use QSAR models (CoMFA/CoMSIA) to correlate logP, polar surface area, and steric parameters with IC₅₀ values. Cluster analysis (e.g., PCA) identifies critical pharmacophores. Cross-reference with crystallographic data (e.g., CCDC entries) to validate steric effects .
Q. How do metabolic pathways differ between this compound and its fluorinated analogs?
- Methodology : Radiolabel the compound (¹⁴C) and incubate with liver microsomes (e.g., human CYP3A4). LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare metabolic stability with fluorinated derivatives (e.g., 3-(4-chlorophenyl)-1H-pyrazol-5-amine) to assess halogenation effects on clearance rates .
Q. What crystallographic techniques resolve steric hindrance in bulky pyrazole derivatives?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) determines bond angles and torsional strain. Compare with DFT-optimized geometries to identify lattice distortions. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H⋯π) that stabilize crystal packing .
Q. How can contradictions between experimental and computational data on noncovalent interactions be reconciled?
- Methodology : Redo DFT calculations with dispersion-corrected functionals (e.g., ωB97X-D) to improve van der Waals interaction modeling. Validate using Independent Gradient Model (IGM) analysis in Multiwfn, which visualizes noncovalent regions (e.g., hydrogen bonds, π-stacking) missed in earlier studies. Cross-check with NMR titration experiments (e.g., NOESY for proximity effects) .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- All methodologies are validated against peer-reviewed data from computational, synthetic, and biochemical studies.
- For unresolved discrepancies (e.g., reaction yields vs. DFT-predicted activation barriers), iterative experimental-computational workflows are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
